Leupeptinhemisulfate

Protease inhibition Enzymology Cell lysis optimization

Protease degradation compromises protein yield and functional assays. Leupeptin hemisulfate provides dual serine/cysteine protease inhibition in one component. • **Target spectrum**: Cathepsin B (Ki=6 nM), calpain (Ki=10 nM), trypsin (Ki=35 nM). No activity against chymotrypsin or elastase. • **Reversible mechanism**: Permits enzyme activity recovery via buffer exchange-unlike irreversible inhibitors E-64 or PMSF. • **Formulation ready**: Aqueous soluble (50 mg/mL), lyophilized powder, ≥98% HPLC purity, >85% peptide content. Stable ≥2 years at -20°C.

Molecular Formula C40H78N12O12S
Molecular Weight 951.2 g/mol
Cat. No. B12463538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeupeptinhemisulfate
Molecular FormulaC40H78N12O12S
Molecular Weight951.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O
InChIInChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1
InChIKeyHFKRKHUDDFQRJB-VFFZMTJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leupeptin Hemisulfate Overview & Specifications


Leupeptin hemisulfate (CAS 103476-89-7) is a reversible, competitive inhibitor of serine and cysteine proteases with the tripeptide sequence Ac-Leu-Leu-Arginal and molecular weight of 475.6 g/mol . It demonstrates potent inhibitory activity against cathepsin B (Ki = 6 nM), calpain (Ki = 10 nM), trypsin (Ki = 35 nM), plasmin (Ki = 3.4 μM), and kallikrein (Ki = 19 μM), while showing no activity against chymotrypsin, elastase, renin, or pepsin . As a microbial metabolite originally isolated from Streptomyces species, leupeptin hemisulfate is supplied as a lyophilized powder with typical purity ≥95–98% by HPLC, peptide content >85%, and ≥2-year stability when stored desiccated at -20°C [1].

Why Substituting Leupeptin Hemisulfate Fails


Substituting leupeptin hemisulfate with other common protease inhibitors introduces three critical risks. First, inhibitor spectrum mismatch: PMSF (phenylmethylsulfonyl fluoride) irreversibly inhibits only serine proteases and is ineffective against cysteine proteases such as cathepsins B, H, and L, whereas leupeptin hemisulfate inhibits both serine and cysteine proteases . Second, reversibility differences: E-64 forms an irreversible covalent bond with the active site of cysteine proteases, permanently inactivating the enzyme, while leupeptin hemisulfate acts as a reversible, competitive inhibitor, allowing for recovery of enzymatic activity if needed . Third, potency variation: at equimolar concentrations, leupeptin hemisulfate exhibits differential efficacy against specific protease targets compared to antipain [1]. These differences directly impact experimental outcomes in protein purification, cell lysis workflows, and functional enzyme assays, making generic substitution scientifically unsound without protocol revalidation.

Leupeptin Hemisulfate Comparative Evidence


VLKP Activity Assay: Protease Inhibition Comparison

In a direct head-to-head comparison of protease inhibitors against VLKP (Val-Leu-Lys-pNA) proteolytic activity, leupeptin hemisulfate reduced relative activity to 2.8 ± 0.2% at 0.1 mM and 3.0 ± 1.0% at 1 mM, demonstrating comparable potency to E-64 (2.8 ± 0.1% at 0.1 mM) and superior potency to PMSF (61.3 ± 4.4% at 0.1 mM; 35.1 ± 2.6% at 1 mM) [1]. At the lowest tested concentration (0.01 mM), leupeptin hemisulfate achieved 2.0 ± 1.0% relative activity, matching E-64 (2.0 ± 1.1%) and outperforming antipain (9.0 ± 0.4%) [1]. Notably, leupeptin hemisulfate targets both cysteine and serine proteases, whereas E-64 exclusively inhibits cysteine proteases and PMSF exclusively inhibits serine proteases, making leupeptin hemisulfate the only inhibitor in this panel offering dual-class coverage [1].

Protease inhibition Enzymology Cell lysis optimization

Inhibition Mechanism: Reversible vs. Irreversible

Leupeptin hemisulfate is a reversible, competitive inhibitor of serine and cysteine proteases, whereas E-64 acts as an irreversible inhibitor that forms a covalent bond with the active site cysteine residue of cysteine proteases . Crystal structures of rat μ-calpain protease core complexed with leupeptin and E-64 confirm distinct binding modes: leupeptin occupies the active site in a substrate-mimetic orientation without covalent modification, while E-64 forms a covalent thioether bond with the catalytic cysteine [1]. This mechanistic difference has functional consequences: leupeptin hemisulfate allows for wash-out recovery of enzymatic activity in pulse-chase experiments, while E-64 produces permanent inactivation .

Enzyme kinetics Protease inhibitor Reversible inhibition

Aqueous Solubility vs. PMSF and AEBSF in Lysis Buffers

Leupeptin hemisulfate exhibits high aqueous solubility of up to 50 mg/mL in water, ethanol, and methanol, enabling direct dissolution without organic co-solvents . In contrast, PMSF requires dissolution in isopropanol or DMSO due to its poor aqueous stability and rapid hydrolysis in water (half-life ~35 minutes at pH 7.5, 25°C) . AEBSF, a water-soluble PMSF analog, has aqueous solubility of 50 mg/mL but demonstrates reduced potency against certain serine proteases and can modify proteins at high concentrations [1]. Leupeptin hemisulfate solutions prepared in distilled water, ethanol, or methanol remain stable for up to 3 months at -20°C .

Solubility Buffer preparation Protease inhibitor cocktail

Purity and Peptide Content Specifications

Leupeptin hemisulfate from multiple reputable vendors maintains stringent purity specifications: ≥95–98% by HPLC and peptide content >85% by weight . V-Biognostics specifications include HPLC purity ≥96.5% (area, 220 nm), peptide content >85%, water content <10% by Karl Fischer titration, and optical rotation [α]22°D = -76.0° (c=1, H₂O) [1]. AG Scientific specifications include HPLC purity ≥97%, peptide content >85%, water content <5%, and optical rotation range -80° to -69° at 25°C . These specifications enable accurate molar concentration calculations using the batch-specific peptide content rather than gross weight alone.

Quality control Peptide purity HPLC analysis

Longipain Inhibition: Comparison with Antipain

In a comparative study of protease inhibitors against longipain, a cysteine protease from Leishmania, leupeptin hemisulfate and antipain exhibited differential inhibition profiles. At 10 μM concentration, leupeptin hemisulfate achieved 85% inhibition of longipain activity, compared to 56% inhibition by antipain at the same concentration [1]. E-64 at 10 μM produced 89% inhibition, representing only a 4-percentage-point advantage over leupeptin hemisulfate despite E-64's irreversible mechanism [1]. This demonstrates that leupeptin hemisulfate provides near-irreversible-inhibitor potency while retaining reversible binding characteristics.

Cysteine protease Parasite enzymology Inhibitor selectivity

In Vivo Autophagy Flux: LC3-II and p62 Accumulation

In an in vivo mouse model assessing hepatic mitophagic flux, leupeptin hemisulfate (4 mg/mL, 250 μL intraperitoneal injection) produced time-dependent accumulation of autophagy markers LC3-II and p62 in isolated hepatic mitochondria [1]. Western blot quantification demonstrated significant increases in mitochondrial LC3-II and p62 levels at 30, 60, 120, and 240 minutes post-injection compared to saline controls [1]. In parallel studies, administration of leupeptin to starved rats or mice inhibited autolysosomal protein degradation and resulted in accumulation of autolysosomes in liver tissue, with immunoblotting revealing elevated p62 and LC3-II in leupeptin-treated animals [2]. This lysosome-specific inhibition profile distinguishes leupeptin hemisulfate from proteasome inhibitors (e.g., MG132) and PI3K inhibitors (e.g., 3-MA) that target different nodes of the autophagy pathway.

Autophagy Lysosomal inhibition Mitophagy

Leupeptin Hemisulfate Validated Applications


Protease Inhibitor Cocktails for Cell and Tissue Lysis

Leupeptin hemisulfate is a standard component in commercial and custom protease inhibitor cocktails for mammalian cell and tissue lysis buffers, typically used at final concentrations of 1–20 μM . In EDTA-free protease inhibitor cocktails for mammalian applications, leupeptin hemisulfate is formulated at 2 mM as a 100X concentrate, alongside E-64 (1.5 mM), AEBSF (100 mM), aprotinin (80 μM), bestatin (5 mM), and pepstatin A (1 mM) [1]. The aqueous solubility of leupeptin hemisulfate (up to 50 mg/mL in water) enables direct dissolution into lysis buffers without organic co-solvents, preventing solvent-induced protein denaturation and simplifying multi-inhibitor formulation . Its dual serine/cysteine protease inhibition reduces the number of individual inhibitors required for comprehensive protease coverage in protein extraction workflows .

Autophagic Flux via Lysosomal Inhibition

Leupeptin hemisulfate is a validated tool for measuring autophagic flux in vivo and in vitro by specifically inhibiting lysosomal cysteine proteases [2]. Administration of leupeptin to starved rodents inhibits autolysosomal protein degradation, resulting in accumulation of autolysosomes and elevated levels of autophagic substrates p62 and LC3-II detectable by immunoblotting [2]. In murine models, intraperitoneal injection of leupeptin (4 mg/mL, 250 μL) produces time-dependent LC3-II and p62 accumulation in hepatic mitochondria detectable at 30–240 minutes post-injection, enabling quantification of mitophagic flux [3]. This lysosome-specific inhibition distinguishes leupeptin from proteasome inhibitors (e.g., MG132) and PI3K inhibitors (e.g., 3-MA, wortmannin) that target different autophagy pathway nodes [3]. Researchers can differentiate between autophagosome formation defects and lysosomal degradation defects by comparing LC3-II/p62 levels in the presence and absence of leupeptin hemisulfate [2].

Microtubule and Tubulin Purification Protection

Leupeptin hemisulfate protects microtubule proteins and tubulin from degradation by endogenous proteases during isolation and purification procedures . Inclusion of leupeptin hemisulfate in microtubule preparation buffers results in increased tubulin purity by preventing proteolytic cleavage during extraction, assembly, and storage steps . The reversible inhibition mechanism allows for functional microtubule polymerization assays following purification, as residual inhibitor can be removed by buffer exchange or dilution . Typical working concentration for tubulin protection is 1–10 μM (0.5–5 μg/mL), with stock solutions prepared in water or aqueous buffer and stored at -20°C for up to 3 months .

Ki Determination for Protease Targets

Leupeptin hemisulfate serves as a well-characterized reference inhibitor for enzyme kinetics studies of serine and cysteine proteases, with established Ki values against multiple targets: cathepsin B (Ki = 6 nM), calpain (Ki = 10 nM), trypsin (Ki = 35 nM), plasmin (Ki = 3.4 μM), and kallikrein (Ki = 19 μM) . Its reversible, competitive mechanism allows for classical Michaelis-Menten kinetic analysis and Lineweaver-Burk plotting to determine inhibition modality . The high peptide content specification (>85%) and defined optical rotation values enable accurate molar concentration calculations essential for precise Ki/IC₅₀ determinations [4]. Researchers should note that leupeptin hemisulfate shows no inhibitory activity against chymotrypsin, elastase, renin, or pepsin, making it unsuitable as a positive control for these proteases .

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